molecular formula C12H14BrN3 B8551159 8-bromo-N-tert-butylquinazolin-2-amine

8-bromo-N-tert-butylquinazolin-2-amine

Numéro de catalogue: B8551159
Poids moléculaire: 280.16 g/mol
Clé InChI: NWMRYNTXRNSPMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-bromo-N-tert-butylquinazolin-2-amine is a useful research compound. Its molecular formula is C12H14BrN3 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that quinazoline derivatives can act as potent inhibitors of various cancer-related targets. For instance, studies have shown that modifications in the quinazoline scaffold can lead to compounds with significant inhibitory effects on the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases and cancer. The compound 8-bromo-N-tert-butylquinazolin-2-amine has been evaluated for its potential in this area:

  • Mechanism of Action : Compounds like this compound may inhibit tumor growth by blocking A2AR signaling pathways, thereby enhancing immune responses against tumors .
  • Case Studies : In vitro studies demonstrated that certain derivatives exhibit IC50 values in the nanomolar range, indicating strong antagonist activity against A2AR .

Antiviral Properties

The compound has also been explored for its antiviral potential, particularly against viruses such as hepatitis C. Quinazoline derivatives are known to exhibit activity against viral replication:

  • Research Findings : Some studies report that quinazoline derivatives can inhibit viral enzymes or interfere with viral entry into host cells, showcasing their potential as antiviral agents .
  • Clinical Implications : The ongoing development of TLR7/8 agonists, which include quinazoline derivatives, suggests a pathway for treating persistent viral infections .

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound is being investigated for its effects on neurodegenerative diseases:

  • Targeting Acetylcholinesterase : Some quinazoline derivatives show promise as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease by increasing acetylcholine levels .
  • In Silico Studies : Computational studies have indicated favorable binding interactions with acetylcholinesterase, supporting the hypothesis of neuroprotective mechanisms .

Synthesis and Characterization

The synthesis of this compound involves several steps that optimize yield and purity:

Reaction StepReagentsConditionsYield
Initial SynthesisN-tert-butyl-2-amino-benzimidazoleDMSO, HeatHigh
BrominationBromineRoom TemperatureModerate
PurificationColumn ChromatographyN/AHigh

This table summarizes key aspects of the synthesis process that have been documented in recent literature.

Propriétés

Formule moléculaire

C12H14BrN3

Poids moléculaire

280.16 g/mol

Nom IUPAC

8-bromo-N-tert-butylquinazolin-2-amine

InChI

InChI=1S/C12H14BrN3/c1-12(2,3)16-11-14-7-8-5-4-6-9(13)10(8)15-11/h4-7H,1-3H3,(H,14,15,16)

Clé InChI

NWMRYNTXRNSPMW-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)NC1=NC=C2C=CC=C(C2=N1)Br

Origine du produit

United States

Synthesis routes and methods

Procedure details

8-Bromo-2-chloroquinazoline (D-L Chiral Chemicals, LLC, Princeton, N.J.) (200 mg, 0.82 mmol) was treated with DMF (2.0 mL) and 2-methylpropan-2-amine (Aldrich Chemical Company, 0.44 mL, 4.11 mmol) and stirred at RT overnight (17 h). The reaction mixture was treated with water, extracted with EtOAc (30 mL), washed with brine (2×), dried over MgSO4, filtered and concentrated. The crude residue was purified on the ISCO Combiflash RF (12 g Thomson SingleStep column, using a gradient of 0-50% EtOAc in hexanes) affording 8-bromo-N-(tert-butyl)quinazolin-2-amine (374a) (94 mg, 0.34 mmol, 41% yield) as a light yellow amorphous solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.87 (1H, s), 7.95 (1H, dd, J=7.5, 1.3 Hz), 7.58 (1H, dd, J=7.9, 1.3 Hz), 7.05 (1H, t, J=7.7 Hz), 5.43 (1H, br. s.), 1.54 (9H, s). m/z (ESI, +ve ion) 280.0/282.0 (M+H)+. A 5-mL glass microwave reaction vessel was charged with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (609) (120 mg, 0.46 mmol), K2PO4 (182 mg, 0.86 mmol), Pd2dba3 (Strem Chemicals, 13.07 mg, 0.014 mmol), Xphos (Strem Chemicals, 13.61 mg, 0.03 mmol) and 8-bromo-N-(tert-butyl)quinazolin-2-amine (374a) (80 mg, 0.29 mmol) in dioxane (2.5 mL) and water (0.80 mL). The reaction was stirred and heated in a heating block at 110° C. for 1 h. The reaction mixture was treated with water, extracted with EtOAc (30 mL), washed with brine and concentrated. The crude residue was purified on the ISCO Combiflash RF (25 g Thomson SingleStep column, using a gradient of 0-20% MeOH) affording 2-(2-(tert-butylamino)quinazolin-8-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (53.9 mg, 0.16 mmol, 56% yield) as a light yellow amorphous solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.37 (1H, br. s.), 9.17 (1H, s), 8.10 (1H, d, J=6.8 Hz), 7.64 (1H, d, J=7.0 Hz), 7.35 (1H, s), 7.25 (1H, t, J=7.6 Hz), 7.05 (1H, br. s.), 6.98 (1H, br. s.), 3.40-3.47 (3H, m), 2.92 (2H, br. s.), 1.52 (9H, s). m/z (ESI, +ve ion) 336.0 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.